Arctiin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Liver Protection and Disease Management

Studies suggest arctiin possesses hepatoprotective (liver-protecting) properties. Research has shown it can reduce liver damage caused by factors like alcohol and toxins []. Arctiin may also play a role in managing liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by improving liver function and reducing inflammation.

Anti-Cancer Properties

Arctiin exhibits anti-cancer properties in various studies. It may suppress cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Research is ongoing to explore its potential as a therapeutic agent for different cancers.

Note

While there's promise in the anti-cancer effects of Arctiin, more research is needed to determine its efficacy and safety in human cancer treatment.

Anti-Inflammatory and Antioxidant Activity

Arctiin demonstrates anti-inflammatory and antioxidant effects in scientific research. It may help reduce inflammation and oxidative stress, both of which contribute to various chronic diseases.

Note

Further research is required to fully understand the mechanisms behind these effects and their potential therapeutic applications.

Other Potential Applications

Scientific research is exploring the potential benefits of arctiin in various other areas, including:

- Diabetes management: Studies suggest arctiin may improve blood sugar control.

- Neuroprotection: Research indicates arctiin may have neuroprotective effects and could be beneficial for neurodegenerative diseases.

- Antimicrobial activity: Arctiin may possess antimicrobial properties against certain bacteria and fungi.

Arctiin is a naturally occurring lignan predominantly found in the fruits of Arctium lappa, commonly known as burdock. This compound belongs to a class of phytoestrogens characterized by their dibenzylbutane structure, which plays a significant role in plant cell wall construction and lignin synthesis. Arctiin has gained attention for its various biological activities and potential therapeutic applications, particularly in traditional medicine where it is used to "ease the throat, dissipate nodules, and remove toxic materials" .

The exact mechanism of action of arctiin is still under investigation. However, research suggests it might exert its effects through various pathways, including [, ]:

- Antioxidant Activity: Arctiin's structure suggests it might scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Activity: It may modulate the activity of inflammatory signaling pathways.

- Anticancer Effects: Arctiin might influence cell cycle progression, inhibit proliferation of cancer cells, and induce apoptosis (programmed cell death).

Arctiin undergoes several chemical transformations, particularly hydrolysis, which converts it into arctigenin, its aglycone form. This transformation can be influenced by factors such as temperature and processing methods. For instance, studies have shown that thermal processing (like stir-frying) significantly reduces arctiin levels while increasing arctigenin concentrations . Additionally, arctiin can be modified to enhance its solubility and bioavailability; for example, the synthesis of arctigenin-4'-O-glucuronide improves its water solubility and anti-inflammatory properties .

Arctiin exhibits a broad spectrum of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit inducible nitric oxide synthase (iNOS) and modulate cytokine production, making it a potential therapeutic agent against acute inflammation and chronic diseases .

- Anticancer Properties: Research indicates that arctiin possesses anticancer effects against various cancers, including cervical, prostate, and gastric cancers. It acts as an agonist of the adiponectin receptor 1, which is implicated in cancer progression .

- Antiviral Activity: Arctiin has demonstrated antiviral properties in several studies, suggesting its potential use in treating viral infections .

The synthesis of arctiin can be achieved through various methods:

- Extraction from Plant Material: Arctiin is primarily extracted from the fruits of Arctium lappa using solvents such as methanol or ethanol.

- Chemical Modification: The glucuronide derivative of arctiin can be synthesized using 2,2,6,6-tetramethylpiperidine 1-oxyl mediated oxidation reactions. This method enhances the compound's solubility and pharmacological activity .

- Thermal Processing: Different cooking methods can alter the levels of arctiin and its derivatives in plant materials.

Arctiin has several applications across various fields:

- Traditional Medicine: Used in herbal remedies for respiratory issues and detoxification.

- Pharmaceutical Development: As a candidate for anti-inflammatory and anticancer drugs due to its biological activities.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Research on arctiin's interactions reveals important insights into its pharmacokinetics:

- Metabolism: Arctiin undergoes extensive glucuronidation in the liver and intestines, affecting its bioavailability when administered orally .

- Synergistic Effects: Studies suggest that combining arctiin with other compounds may enhance its therapeutic efficacy against inflammation and cancer.

Arctiin shares similarities with several other lignans and phytochemicals. Here are some notable compounds:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Arctigenin | Arctium lappa | Anti-inflammatory, anticancer | Aglycone form of arctiin |

| Lappaol A | Arctium lappa | Antioxidant | Exhibits distinct antioxidant properties |

| Sesamin | Sesamum indicum | Anti-inflammatory, antioxidant | Known for its unique fatty acid profile |

| Flaxseed Lignans | Linum usitatissimum | Anticancer, cardiovascular health | High in omega-3 fatty acids |

Arctiin's uniqueness lies in its specific structural characteristics and its dual role as both a glycoside and a precursor to biologically active metabolites like arctigenin. Its diverse pharmacological activities make it a subject of ongoing research aimed at developing novel therapeutic agents.

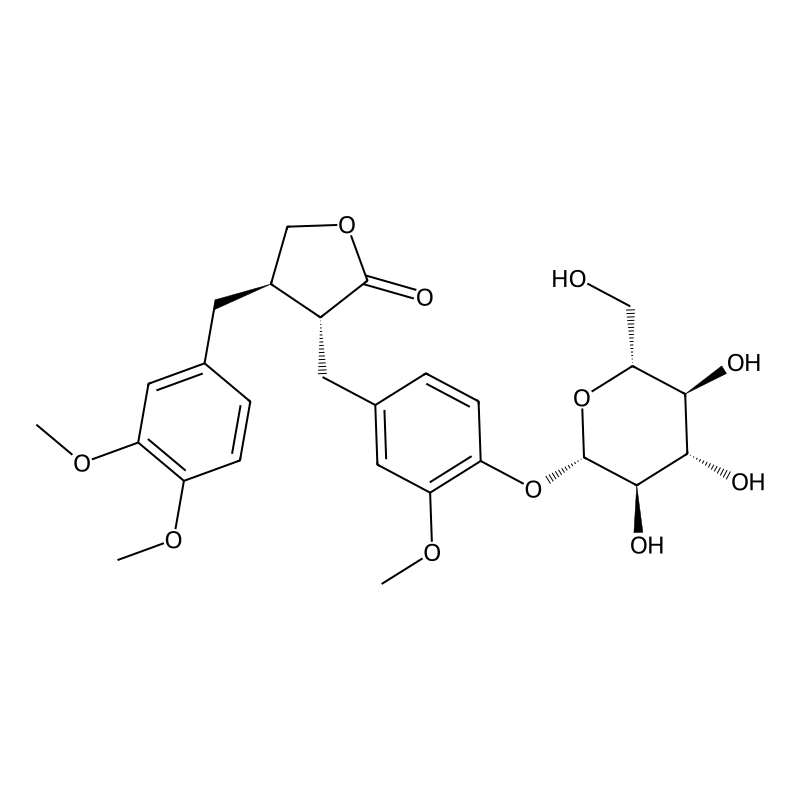

Arctiin is a complex phenolic compound belonging to the lignan family, characterized by its distinctive molecular formula of C₂₇H₃₄O₁₁ [1] [2] [3]. The compound possesses a molecular weight of 534.55 grams per mole and is registered under the Chemical Abstracts Service number 20362-31-6 [4] [5]. According to the International Union of Pure and Applied Chemistry nomenclature system, arctiin is systematically named as (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one [1] [6] [7].

The compound is also recognized by several alternative names within scientific literature, including arctigenin-4-glucoside, which reflects its glycosidic nature, and National Service Center 315527 [1] [8]. The International Union of Pure and Applied Chemistry nomenclature clearly indicates the stereochemical configuration of the molecule, specifying the absolute configuration at each chiral center through the systematic use of R and S descriptors [1] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₄O₁₁ |

| Molecular Weight (g/mol) | 534.55 |

| Chemical Abstracts Service Number | 20362-31-6 |

| Melting Point (°C) | 107-112 |

| Boiling Point (°C) | 756.4 ± 60.0 (predicted) |

| Density (g/cm³) | 1.363 ± 0.06 (predicted) |

| Solubility in Dimethyl Sulfoxide | 100 mg/mL (187.07 mM) |

| Solubility in Methanol | Slightly soluble |

| Solubility in Water | 40 mg/mL (74.82 mM) |

| pKa | 12.83 ± 0.70 (predicted) |

| λmax (nm) | 278 (in Ethanol) |

| International Chemical Identifier Key | XOJVHLIYNSOZOO-SWOBOCGESA-N |

| Storage Conditions | Store at -20°C, sealed in dry conditions |

| Physical Form | White to off-white solid |

| Color | White to off-white |

Stereochemical Configuration and Isomeric Forms

Arctiin exhibits complex stereochemistry with seven defined stereocenters throughout its molecular structure [3] [7]. The compound possesses a specific three-dimensional arrangement that contributes to its biological activity and chemical properties. The stereochemical configuration of arctiin is precisely defined, with all chiral centers having established absolute configurations [1] [6].

The lactone portion of the molecule contains two key chiral centers at positions 3 and 4, both adopting the R configuration [1] [9]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from potential diastereomers or enantiomers. The glucose moiety attached to the phenolic hydroxyl group also contributes to the overall stereochemical complexity, with the anomeric carbon adopting the β-configuration characteristic of D-glucose [1] [7].

The compound demonstrates optical activity due to its chiral nature, rotating plane-polarized light [10]. This property is consistent with the presence of multiple asymmetric carbon atoms within the molecular structure. The specific rotation and circular dichroism properties of arctiin reflect its unique three-dimensional arrangement [11].

| Stereochemical Feature | Description |

|---|---|

| Number of chiral centers | 7 defined stereocenters total |

| Defined stereocenters | All stereocenters defined |

| Configuration at C-3 | R configuration |

| Configuration at C-4 | R configuration |

| Glucose anomeric carbon | β-configuration |

| Glucose configuration | D-glucose |

| Molecular chirality | Chiral molecule |

| Optical activity | Optically active |

The dibenzylbutyrolactone skeleton of arctiin adopts a specific conformation that influences its interaction with biological targets [9] [12]. The two aromatic rings are positioned at a dihedral angle, which affects the overall molecular geometry and contributes to the compound's pharmacological properties [9]. The lactone ring adopts an envelope conformation, further contributing to the three-dimensional structure of the molecule [9].

Glycosidic Bond Analysis: Arctiin as Arctigenin-4′-O-glucoside

Arctiin represents a glycosidic conjugate of arctigenin, specifically functioning as arctigenin-4′-O-glucoside [1] [2] [13]. The glycosidic bond formation occurs between the hydroxyl group at the 4′ position of the arctigenin molecule and the anomeric carbon of D-glucose [1] [14]. This O-glycosidic linkage is formed through a condensation reaction that eliminates a water molecule, creating a stable covalent bond between the aglycone and sugar moieties [15] [16].

The glycosidic bond in arctiin exhibits the characteristic features of β-D-glucopyranosyl linkages [1] [7]. The glucose unit adopts the pyranose ring form, with the anomeric carbon in the β-configuration, meaning the hydroxyl group at C-1 of glucose is positioned above the plane of the sugar ring [16]. This stereochemical arrangement is crucial for the stability and biological activity of the compound [16].

The presence of the glucose moiety significantly alters the physicochemical properties of the parent aglycone arctigenin [17]. The glycosidic modification increases the molecular weight from 372.4 g/mol for arctigenin to 534.55 g/mol for arctiin [18] [4]. Additionally, the glucose attachment enhances water solubility compared to the parent aglycone, although arctiin still demonstrates limited aqueous solubility due to its substantial lipophilic character [17] [19].

Metabolic studies have demonstrated that the glycosidic bond in arctiin is susceptible to enzymatic hydrolysis by β-glucosidases present in the gastrointestinal tract [13]. This hydrolysis reaction represents the reverse of glycosidic bond formation, involving the addition of water to cleave the bond between arctigenin and glucose [13] [15]. The cleavage occurs readily in the presence of intestinal flora, converting arctiin to its active aglycone form arctigenin [13].

The stability of the glycosidic bond varies depending on environmental conditions. Under acidic conditions similar to gastric juice, the bond demonstrates remarkable stability [13]. However, in the presence of bacterial enzymes in the large intestine, rapid transformation occurs, leading to the liberation of arctigenin and subsequent metabolic modifications [13].

Comparative Structural Analysis with Related Lignans

Arctiin belongs to the dibenzylbutyrolactone subclass of lignans, sharing structural similarities with numerous related compounds while maintaining distinct characteristics [20] [21] [12]. This lignan family is characterized by a common dibenzylbutane skeleton with various modifications that confer unique biological properties [21] [22].

The fundamental structural framework of arctiin consists of two phenylpropanoid units connected through a β-β' linkage, forming the characteristic dibenzylbutyrolactone core [21] [23]. This core structure is shared with related lignans such as arctigenin, matairesinol, and trachelogenin, though each compound exhibits distinct substitution patterns and oxidation states [24] [12].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Classification | Glycoside Status |

|---|---|---|---|---|

| Arctiin | C₂₇H₃₄O₁₁ | 534.55 | Dibenzylbutyrolactone lignan glycoside | Arctigenin-4′-O-glucoside |

| Arctigenin | C₂₁H₂₄O₆ | 372.40 | Dibenzylbutyrolactone lignan | Aglycone |

| Matairesinol | C₂₀H₂₂O₆ | 358.39 | Dibenzylbutyrolactone lignan | Aglycone |

| Pinoresinol | C₂₀H₂₂O₆ | 358.39 | Furofuran lignan | Aglycone |

| Secoisolariciresinol | C₂₀H₂₆O₆ | 362.42 | Dibenzylbutane lignan | Aglycone |

| Trachelogenin | C₂₁H₂₄O₇ | 388.41 | Dibenzylbutyrolactone lignan | Aglycone |

Arctigenin, the aglycone form of arctiin, represents the most closely related compound structurally [20] [18]. The primary difference between these molecules lies in the presence of the glucose moiety in arctiin, which is absent in arctigenin [1] [18]. This structural modification significantly impacts the pharmacokinetic properties, with arctiin serving as a prodrug that releases the active arctigenin upon metabolic processing [13] [20].

Matairesinol represents another dibenzylbutyrolactone lignan that shares the core structural features with arctiin but differs in the substitution pattern of the aromatic rings [25] [22]. While arctiin contains methoxy groups at specific positions, matairesinol exhibits different hydroxylation and methylation patterns that influence its biological activity and metabolic fate [22].

Pinoresinol differs fundamentally from arctiin in its core structure, belonging to the furofuran lignan subclass rather than the dibenzylbutyrolactone group [23] [22]. This structural difference results from alternative cyclization patterns during biosynthesis, leading to the formation of a bicyclic furofuran system instead of the lactone ring characteristic of arctiin [22].

The dibenzylbutane lignan secoisolariciresinol represents the simplest structural form within the lignan family, lacking the cyclization that characterizes arctiin [25] [22]. This compound serves as a precursor in lignan biosynthesis and can be converted to more complex forms through enzymatic modifications [22].

Trachelogenin, another dibenzylbutyrolactone lignan, shares the core structure with arctiin but exhibits additional hydroxylation on one of the aromatic rings [12] [26]. This structural modification affects the compound's polarity and biological activity, demonstrating how subtle changes in substitution patterns can significantly impact lignan properties [12].

Arctiin is a prominent lignan glycoside found in various species of the Asteraceae family, particularly in the genus Arctium. Its distribution within plant tissues is not uniform and varies by organ and species. The following table summarizes the presence and relative abundance of arctiin in different plant parts:

| Plant Species | Roots | Seeds/Fruits | Leaves | Reference |

|---|---|---|---|---|

| Arctium lappa | Present | High content | Present | [1] [2] |

| Arctium tomentosum | Present | High content | Present | [1] |

| Onopordum species | Present | Present | Present | [3] |

- Roots: Arctiin is present in the roots of Arctium lappa and Arctium tomentosum, though typically at lower concentrations than in seeds or fruits.

- Seeds/Fruits: Seeds and fruits are the richest sources of arctiin, with concentrations significantly higher than in other tissues. In Arctium lappa, arctiin can constitute a substantial proportion of the total lignan content in seeds and fruits.

- Leaves: Arctiin is also detectable in leaves, but at lower levels compared to seeds and fruits. Analytical methods such as high-performance liquid chromatography have confirmed its presence in leaf extracts [1] [2].

Quantitative Data Table: Arctiin Content in Plant Tissues

| Plant Part | Arctiin Content (% dry weight) | Reference |

|---|---|---|

| Seeds/Fruits | 2–10 | [4] [1] |

| Roots | 0.5–2 | [4] [1] |

| Leaves | Trace–Low | [1] [2] |

Biosynthetic Precursors and Enzymatic Transformations

Arctiin biosynthesis is part of the phenylpropanoid pathway, leading to the formation of dibenzylbutyrolactone lignans. The process involves several key steps and enzymes:

- Precursors: The biosynthesis begins with phenylalanine, which is converted to cinnamic acid via phenylalanine ammonia-lyase. Through a series of hydroxylation, methylation, and coupling reactions, coniferyl alcohol is produced, which serves as a central precursor for lignan biosynthesis [3].

- Enzymatic Transformations:

- Oxidative Coupling: Coniferyl alcohol undergoes oxidative coupling, catalyzed by dirigent proteins, to form pinoresinol.

- Reduction and Glycosylation: Pinoresinol is reduced to lariciresinol and then to secoisolariciresinol. Subsequent oxidation yields matairesinol, which is methylated to form arctigenin. Glycosylation of arctigenin by specific glycosyltransferases results in the formation of arctiin [3].

- Key Enzymes:

- Phenylalanine ammonia-lyase

- Dirigent protein

- Pinoresinol-lariciresinol reductase

- Secoisolariciresinol dehydrogenase

- O-methyltransferase

- Glycosyltransferase

Biosynthetic Pathway Table

| Step | Enzyme Involved | Product Formed | Reference |

|---|---|---|---|

| Phenylalanine → Cinnamic acid | Phenylalanine ammonia-lyase | Cinnamic acid | [3] |

| Coniferyl alcohol coupling | Dirigent protein | Pinoresinol | [3] |

| Pinoresinol → Lariciresinol | Pinoresinol-lariciresinol reductase | Lariciresinol | [3] |

| Lariciresinol → Secoisolariciresinol | Pinoresinol-lariciresinol reductase | Secoisolariciresinol | [3] |

| Secoisolariciresinol → Matairesinol | Secoisolariciresinol dehydrogenase | Matairesinol | [3] |

| Matairesinol → Arctigenin | O-methyltransferase | Arctigenin | [3] |

| Arctigenin → Arctiin | Glycosyltransferase | Arctiin | [3] |

Evolutionary Significance in Asteraceae Family Defense Mechanisms

Arctiin and related lignans play a significant role in the evolutionary adaptation of Asteraceae species, particularly in plant defense:

- Chemical Defense: Lignans such as arctiin possess antifungal, antibacterial, and pesticidal properties, contributing to the plant’s ability to deter pathogens and herbivores [3].

- Ecological Interactions: The presence of arctiin and other lignans is considered an evolutionary biomarker, reflecting the adaptation of Asteraceae species to diverse ecological niches and biotic pressures [3].

- Tissue-Specific Allocation: According to optimal defense theory, higher concentrations of defensive compounds like arctiin are found in seeds and fruits, which are critical for plant reproduction and thus require greater protection. Roots and leaves, while containing arctiin, generally have lower concentrations, aligning with their relative ecological value and exposure to threats [4] [5].

- Phylogenetic Distribution: The widespread occurrence of arctiin in the Asteraceae family, especially in genera such as Arctium and Onopordum, suggests a conserved evolutionary strategy for chemical defense within this lineage [4] [3].

Table: Evolutionary Role of Arctiin in Asteraceae

| Function | Plant Tissue | Evolutionary Benefit | Reference |

|---|---|---|---|

| Antimicrobial defense | Seeds, Fruits | Protects reproductive tissues | [3] |

| Herbivore deterrence | Seeds, Leaves | Reduces predation | [3] [5] |

| Ecological adaptation | All tissues | Enhances survival in diverse habitats | [3] [4] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Carbaldrate

Dates

An integrated strategy for revealing the pharmacological changes based on metabolites profiling and network pharmacology: Arctiin as an example

Feng-Xiang Zhang, Zi-Ting Li, Min Li, Yu-Lin-Lan Yuan, Shuang-Shuang Cui, Guan-Hua Wang, Rui-Man LiPMID: 32871375 DOI: 10.1016/j.jchromb.2020.122270

Abstract

Traditional Chinese medicine was widely used in China since its definite effects and therapy. The components of TCM were absorbed into the circle system as the format of prototypes or metabolites, which contributed to the therapy or side effects. Declaring the functional changes in this process was of great importance to the clinical applications. In this work, an integrated strategy based on metabolites' profiling and network pharmacology was proposed for exploring the pharmacological changes of compounds in vivo. Arctiin, the main component in Fructus Arctii with various kinds of bioactivities, was used as an example. An ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry and metabolynx™software was applied to characterize the metabolites of arctiin in rats at a dosage of 100 mg/kg; network pharmacology was applied to characterize the functional changes. As a result, fifty-three metabolites (32 in plasma, 40 in urine, 19 in bile, 20 in feces, 1 in brain, 12 in liver and 4 in lungs) were screened out and characterized, and 3 of them were unambitiously identified by comparison with standard substances. Among them, 38 metabolites were reported for the first time. It was found the major metabolic pathways of arctiin in rats were demethylation, lactone-opening and phase II conjugations with sulfate and glucuronide.It also confirmed that M14, M15, M18, M23, M22, M43 and M45 were the major circulating forms of arctiin in rats following oral administration. In addition to the above metabolic reactions, phase I reactions of hydrolysis, demethylation, dehydroxylation were also observed, and dehydrogenation were first revealed metabolic patterns of arctiin in rats. Meanwhile, in addition to the main targets of arctiin (MTOR, EGFR and MAPK14), its metabolites targeted additional 392 targets with additional functions of anti-hepatitis B or viral carcinogenesis (SRC, CAPS3, PIK3CA, CDK4, ESR1, MMP9 and ERBB2). The above results provided very important information for understanding the metabolism and functional changes of arctiinin vivo, and supporting data for further pharmacological evaluation. Our work also provided a newsight for elucidation of functional changes of TCMs in vivo.Antidepressive Effect of Arctiin by Attenuating Neuroinflammation via HMGB1/TLR4- and TNF-α/TNFR1-Mediated NF-κB Activation

Xiang Xu, Xiao-Yu Zeng, Yue-Xian Cui, Ying-Biao Li, Jia-Hui Cheng, Xu-Dong Zhao, Guang-Hua Xu, Juan Ma, Hu-Nan Piao, Xuejun Jin, Lian-Xun PiaoPMID: 32609480 DOI: 10.1021/acschemneuro.0c00120

Abstract

Inflammation is a potential factor in the pathophysiology of depression. A traditional Chinese herbal medicine, arctiin, and its aglycone, arctigenin, are the major bioactive components inand exhibit neuroprotective and anti-inflammatory activities. Arctigenin has been reported to have antidepressant-like effects. However, the antidepressant-like effects of arctiin, its precursor, remain unknown. In this study, we investigated the antidepressant-like effects of arctiin and its underlying mechanisms by

and

experiments in mice. Our results showed that arctiin significantly attenuated sucrose consumption and increased the immobility time in tail suspension and forced swimming tests. Arctiin decreased neuronal damage in the prefrontal cortex (PFC) of the brain. Arctiin also attenuated the levels of three inflammatory mediators, indoleamine 2,3-dioxygenase, 5-hydroxytryptamine, and dopamine, that were elevated in the PFC or serum of chronic unpredictable mild stress (CUMS)-exposed mice. Arctiin reduced excessive activation of microglia and neuroinflammation by reducing high mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4)- and tumor necrosis factor-α (TNF-α)/TNF receptor 1 (TNFR1)-mediated nuclear factor-kappa B (NF-κB) activation in the PFC of CUMS-exposed mice and HMGB1- or TNF-α-stimulated primary cultured microglia. These findings demonstrate that arctiin ameliorates depression by inhibiting the activation of microglia and inflammation via the HMGB1/TLR4 and TNF-α/TNFR1 signaling pathways.

[Arctiin antagonizes triptolide-induced renal toxicity in rats via anti-inflammatory pathway]

Yuyan Zhou, Xiaoya Lu, Li Xia, Weiqiang Yao, Guozheng Qin, Guodong WangPMID: 33118522 DOI: 10.12122/j.issn.1673-4254.2020.10.04

Abstract

To investigate the protective effect of arctiin with anti-inflammatory bioactivity against triptolide-induced nephrotoxicity in rats and explore the underlying mechanism.Forty SD rats were divided into 4 groups for gastric lavage of normal saline, arctiin (500 mg/kg), triptolide (500 μg/kg), or both arctiin (500 mg/kg) and triptolide (500 μg/kg). Blood samples were collected for analysis of biochemical renal parameters, and the renal tissues were harvested for determining the kidney index and for pathological evaluation with HE staining. In the

experiment, HK-2 cells were treated with arctiin and triptolide either alone or in combination, and the cell viability was determined with MTT assay; the cell morphological changes was observed using laser confocal microscopy, cell apoptosis was detected using flow cytometry, and the expressions of inflammation-related protein expression were detected by Western blotting.

In SD rats, arctiin significantly antagonized triptolide-induced elevation of BUN, Scr and kidney index (

< 0.05) and obviously improved renal tissue damages induced by triptolide including cell swelling, vacuolization and spotty necrosis. Arctiin significantly inhibited triptolide-induced cytotoxicity in HK-2 cells and increased the cell viability at 24 h (

< 0.05). Arctiin also attenuated triptolide-induced cell morphological changes, decreased cell apoptosis rate (

< 0.05) and reversed the expressions of IκBα and nuclear p65 (

< 0.05).

Arctiin can protect the kidney from triptolide-induced damages in rats possibly through the anti-inflammatory pathway.

Arctiin protects rat heart against ischemia/reperfusion injury via a mechanism involving reduction of necroptosis

Heng Chen, Li-Jing Tang, Hua Tu, Yuan-Jing Zhou, Nian-Sheng Li, Xiu-Ju Luo, Jun PengPMID: 32135123 DOI: 10.1016/j.ejphar.2020.173053

Abstract

RIPK1/RIPK3/MLKL (Receptor-interacting protein kinase 1/Receptor-interacting protein kinase 3/Mixed lineage kinase domain-like protein) pathway-mediated necroptosis contributes to myocardial ischemia/reperfusion (I/R) injury, and Arctiin can prevent myocardial fibrosis and hypertrophy. This study aims to explore the effect of Arctiin on myocardial I/R injury and the underlying mechanisms. SD rat hearts or cardiomyocytes were subjected to I/R or hypoxia/reoxygenation (H/R) to establish the I/R or H/R injury model. The methods of biochemistry, PI/DAPI (propidium iodide/4',6-Diamidino-2-Phenylindole) and H&E (Hematoxylin & eosin) staining were used to evaluate the I/R or H/R injury. The effects of Arctiin on necroptosis in I/R-treated hearts or H/R-treated cardiomyocytes were assessed. The results showed that Arctiin reduced myocardial I/R injury (decreases in myocardial infarction and creatine kinase release), concomitant with a decrease in levels of necroptosis-associated proteins (RIPK1/p-RIPK1, RIPK3/p-RIPK3 and MLKL/p-MLKL) in I/R-treated rat hearts. Consistently, the necrosis and LDH release in H/R-treated cardiomyocytes were attenuated in the presence of Arctiin, accompanied by suppression of necroptosis-relevant proteins. Furthermore, H/R-induced reactive oxygen species (ROS) generation and mitochondrial dysfunctions (increase in mitochondrial membrane potential and decrease in ATP production) were impaired by Arctiin. Using the program of the Molecular Operating Environment (MOE), we predict that RIPK1 and MLKL (but not RIPK3) might be the potential targets of Arctiin. Based on these observations, we conclude that Arctiin can protect the rat heart from I/R injury, and its beneficial effect is related to reduction of necroptosis via scavenging reactive oxygen species and restoring mitochondrial functions or targeting RIPK1 and/or MLKL.Arctiin abrogates osteoclastogenesis and bone resorption via suppressing RANKL-induced ROS and NFATc1 activation

Delong Chen, Zhen Ye, Chao Wang, Qingqing Wang, Haibin Wang, Vincent Kuek, Ziyi Wang, Heng Qiu, Jinbo Yuan, Jacob Kenny, Fan Yang, Jianbo He, Yun Liu, Gang Wang, Meng Zhang, Gangyu Zhang, Junjian Wang, Peng Chen, Jiake XuPMID: 32454224 DOI: 10.1016/j.phrs.2020.104944

Abstract

Osteoporosis, characterized by disrupted bone resorption and formation, is viewed as a global health challenge. Arctiin (ARC) is a main component of Arctium lappa L, which exerts chemopreventive effects against various tumor cells. However, the role of ARC in bone remodeling is still unclear. Here, we first demonstrated that ARC inhibits osteoclast formation and bone resorption function induced by the receptor activator of nuclear factor-κB ligand (RANKL) in a dose- and time-dependent manner without exerting cytotoxic effects. Mechanistic analysis revealed that ARC not only suppresses RANKL-induced mitogen-activated protein kinase (MAPK) and calcium signaling pathways, but also enhances the expression of cytoprotective enzymes that are involved in scavenging reactive oxygen species (ROS). Further, ARC inhibits the activation of the major transcription factor nuclear factor of activated T cells 1 (NFATc1) during RANKL-induced osteoclast formation. Preclinical studies showed that ARC protects bone loss in an ovariectomy (OVX) mouse model. Conclusively, our data confirmed that ARC could potentially inhibit osteoclastogenesis by abrogating RANKL-induced MAPK, calcium, and NFATc1 signaling pathway, as well as by promoting the expression of ROS scavenging enzymes in Nrf2/Keap1/ARE signaling pathway, therebypreventing OVX-induced bone loss. Thus, ARC may serve as a novel therapeutic agent for the treatment of osteoporosis.

Arctiin Antagonizes Triptolide-Induced Hepatotoxicity via Activation of Nrf2 Pathway

Yuyan Zhou, Li Xia, Weiqiang Yao, Jun Han, Guodong WangPMID: 33123566 DOI: 10.1155/2020/2508952

Abstract

Triptolide (TP) is the most effective ingredient found in the traditional Chinese herbalHook F, and it is widely used in therapies of autoimmune and inflammatory disorders. However, the hepatotoxicity induced by TP has restricted its use in clinical trials. Arctiin is known as a protective agent against oxidative stress, and it exerts liver-protecting effect. This study was aimed at investigating the protective role of arctiin against TP-induced hepatotoxicity using

and

models. The results indicated that TP not only obviously induced liver injury in mice but also significantly inhibited the growth of HepG2 cells and increased the level of intracellular reactive oxygen. Furthermore, TP obviously decreased the expressions of proteins of Nrf2 pathway including HO-1, NQO1, and Nrf2 associated with oxidative stress pathway. However, the above experimental indexes were reversed by the treatment of arctiin. Our results suggested that arctiin could alleviate TP-induced hepatotoxicity, and the molecular mechanism is likely related to its capacity against oxidative stress.

Arctiin is a pharmacological inhibitor of STAT3 phosphorylation at tyrosine 705 residue and potentiates bortezomib-induced apoptotic and anti-angiogenic effects in human multiple myeloma cells

Jong Hyun Lee, Chulwon Kim, Junhee Lee, Jae-Young Um, Gautam Sethi, Kwang Seok AhnPMID: 30668440 DOI: 10.1016/j.phymed.2018.06.038

Abstract

Arctiin is a main component from the fruits of Arctium lappa L., that can be prescribed for cold or flu in East Asian countries; it has also been found to exert chemopreventive actions against various tumor cells.In view of this evidence, we examined arctiin for its ability to trigger apoptosis and inhibit the activation of signal transducer and activator of transcription 3 (STAT3) in human multiple myeloma (MM) cells.

We evaluated the effect of arctiin on STAT3 signaling cascades and its regulated functional responses in MM cells.

Arctiin effectively blocked the constitutive activation of STAT3 phosphorylation in the residue of tyrosine 705. Arctiin also abrogated the constitutive activation of Src phosphorylation and Janus-activated kinases (JAKs) 1/2. Furthermore, it was found that arctiin treatment clearly enhanced the mRNA and protein levels of protein tyrosine phosphatase ε (PTPε), and the silencing of PTPε caused a reversal of the arctiin-induced PTPε expression and the blockadge of STAT3 phosphorylation. Interestingly, arctiin could not repress IL-6-induced STAT3 activation in serum-starved U266 cells and when arctiin was incubated with a complete culture medium in RPMI 8226 and MM.1S cells. Arctiin suppressed cell proliferation, accumulated cells in the G2/M cell-cycle phase, and induced apoptosis within U266 cells, although the knockdown of PTPε prevented PARP cleavage and caspase-3 activation induced by the arctiin. In addition, arctiin exerted cytotoxicity in MM cells, but did not do so in peripheral blood mononuclear cells. Arctiin down-modulated diverse oncogenic gene products regulated by STAT3, although the induction of apoptosis by arctiin was abrogated upon transfection with pMXs-STAT3C in mouse embryonic fibroblast (MEF) cells. Arctiin also potentiated bortezomib-induced antitumor effects in U266 cells.

On the whole, our results indicate that arctiin is a potentially new inhibitor of constitutive STAT3 activation through the induction of PTPε in MM, cells and therefore has great value in treating various tumors sheltering constitutively activated STAT3.

Changes in chemical components and antitumor activity during the heating process of Fructus Arctii

Jing Hu, Yun Shi, Bing Yang, Zibo Dong, Xinxin Si, Kunming QinPMID: 31295042 DOI: 10.1080/13880209.2019.1616778

Abstract

The dried fruits ofL. have been used in two forms in traditional Chinese medicine; crude and stir-heating Fructus Arctii. However, its processed product possesses better activity.

In this study, the chemical constituents of both crude and processed Fructus Arctii and their antiproliferative activities were evaluated.

The seven main active components in crude and various processed Fructus Arctii were quantitatively determined using high-performance liquid chromatography (HPLC). According to the actual amount in crude and five processed samples, seven single components were combined as multi-component combinations with six different proportions. The antiproliferative activities of these compatibility component groups were examined using the CCK-8 assay.

During the heating process, the proportion of the seven main components changed dynamically. The contents of 3-caffeoylquinic acid (3-CQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and arctiin (ARC) declined, while the contents of 4-caffeoylquinic acid (4-CQA), 3,4-dicaffeoylquinic acid (3,4-diCQA), 4,5-dicaffeoylquinic acid (4,5-diCQA), and arctigenin (ARG) increased very significantly.

The results also indicated that seven components in the processed samples had higher cytotoxic profiles against HL-60 cells than those in the crude sample. Therefore, the heating process may enhance the antitumor activity of Fructus Arctii by changing the proportion of active components.

Arctiin Prevents LPS-Induced Acute Lung Injury via Inhibition of PI3K/AKT Signaling Pathway in Mice

Bo Zhou, Guohu Weng, Zhengxin Huang, Tao Liu, Feiyue DaiPMID: 30116933 DOI: 10.1007/s10753-018-0856-x

Abstract

Arctiin is a lignin isolated from Arctium lappa which has been known to have anti-viral and anti-inflammatory effects. The aim of this study is to explore the protective effect of arctiin on lipopolysaccharide (LPS)-induced inflammatory responses in acute lung injury (ALI) model of mice. Male BALB/c mice were pretreated with commercial arctiin (10, 20, and 40 mg/kg) 1 h prior to LPS challenge. Twelve hours later, airway inflammation was assessed. We assessed the effects of arctiin on the LPS-induced production of TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid (BALF). The lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and inflammatory signaling pathway were also detected. Our results showed that arctiin not only significantly ameliorated LPS-stimulated lung histopathological changes but also reduced the lung MPO activity. Arctiin also dramatically decreased the production of TNF-α, IL-1β, and IL-6 in the BALF. In addition, arctiin significantly inhibited LPS-induced PI3K/Akt phosphorylation as well as NF-κB activation. In conclusion, our results suggested that arctiin protected against LPS-induced ALI through inhibiting PI3K/AKT/NF-κB signaling pathway.Arctiin attenuates high glucose-induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway in vitro

Min Zhou, Guobing Li, Liancai Zhu, Huyue Zhou, Laichun LuPMID: 32297701 DOI: 10.1111/jcmm.15232